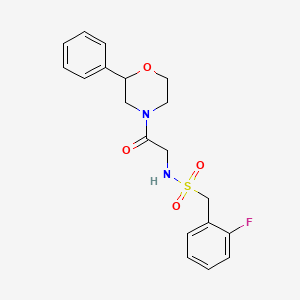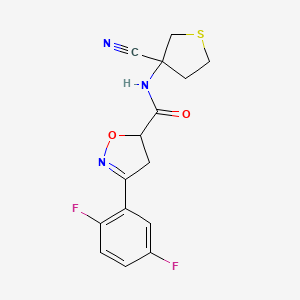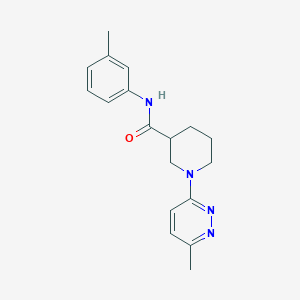
(E)-1-(2,6-difluorophenyl)-3-(2-oxo-3-((tetrahydrofuran-2-yl)methyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(2,6-difluorophenyl)-3-(2-oxo-3-((tetrahydrofuran-2-yl)methyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C20H18F2N4O3 and its molecular weight is 400.386. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(2,6-difluorophenyl)-3-(2-oxo-3-((tetrahydrofuran-2-yl)methyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(2,6-difluorophenyl)-3-(2-oxo-3-((tetrahydrofuran-2-yl)methyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antibacterial and Antifungal Activities
Compounds related to the chemical structure of interest have been synthesized and evaluated for their antibacterial and antifungal properties. For instance, a study on the synthesis of new pyrido quinazolones highlighted the creation of compounds that underwent screening for these activities, suggesting potential for developing new antimicrobial agents (V. Singh & V. K. Pandey, 2006).
Antitumor Properties
Another research direction involves the design, synthesis, and biological evaluation of derivatives for potential antitumor applications. Novel compounds have been synthesized and tested against human cell lines, such as colon carcinoma HCT116 and hepatocellular carcinoma HEP-G2, showing significant antitumor potency compared to reference drugs (Abeer N. Al-Romaizan, N. Ahmed & Sherin M. Elfeky, 2019).
Chemical Synthesis and Transformation
The compound's chemical framework is also of interest in synthetic chemistry for creating novel heterocyclic compounds. Studies have described the synthesis of new derivatives via methods like Curtius rearrangement, highlighting the versatility of these chemical structures in organic synthesis and the potential for creating a wide range of functional molecules (M. Khouili et al., 2021).
Exploring Mechanisms of Action
Research has also focused on understanding the mechanisms of action of these compounds, such as investigating their interaction with biological receptors or enzymes. This could lead to the discovery of novel therapeutic targets and the development of new drugs with specific actions (P. Bonaventure et al., 2015).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(2,6-difluorophenyl)-3-(2-oxo-3-((tetrahydrofuran-2-yl)methyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of 2-oxo-3-((tetrahydrofuran-2-yl)methyl)-2,3-dihydroquinazolin-4(1H)-one with 2,6-difluoroaniline followed by the addition of urea. The reaction is carried out under reflux conditions in the presence of a suitable catalyst and solvent.", "Starting Materials": [ "2-oxo-3-((tetrahydrofuran-2-yl)methyl)-2,3-dihydroquinazolin-4(1H)-one", "2,6-difluoroaniline", "Urea", "Suitable catalyst", "Suitable solvent" ], "Reaction": [ "To a stirred solution of 2-oxo-3-((tetrahydrofuran-2-yl)methyl)-2,3-dihydroquinazolin-4(1H)-one in a suitable solvent, add a suitable catalyst and heat under reflux conditions.", "Slowly add 2,6-difluoroaniline to the reaction mixture and continue stirring for a few hours.", "Cool the reaction mixture to room temperature and add urea.", "Stir the reaction mixture for a few more hours until the completion of the reaction is confirmed by TLC.", "Filter the reaction mixture and wash the solid with a suitable solvent.", "Dry the solid under vacuum to obtain the desired product, (E)-1-(2,6-difluorophenyl)-3-(2-oxo-3-((tetrahydrofuran-2-yl)methyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea." ] } | |
CAS番号 |
941946-30-1 |
製品名 |
(E)-1-(2,6-difluorophenyl)-3-(2-oxo-3-((tetrahydrofuran-2-yl)methyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea |
分子式 |
C20H18F2N4O3 |
分子量 |
400.386 |
IUPAC名 |
1-(2,6-difluorophenyl)-3-[2-oxo-3-(oxolan-2-ylmethyl)quinazolin-4-yl]urea |
InChI |
InChI=1S/C20H18F2N4O3/c21-14-7-3-8-15(22)17(14)24-19(27)25-18-13-6-1-2-9-16(13)23-20(28)26(18)11-12-5-4-10-29-12/h1-3,6-9,12H,4-5,10-11H2,(H2,24,25,27) |
InChIキー |
FZIXGNRCHLGDSM-XIEYBQDHSA-N |
SMILES |
C1CC(OC1)CN2C(=C3C=CC=CC3=NC2=O)NC(=O)NC4=C(C=CC=C4F)F |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,4-Diphenyl-1-(2-pyridinyl)-5,6-dihydrobenzo[h]quinolinium tetrafluoroborate](/img/structure/B2814187.png)

![4-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B2814191.png)
![7-cyclopropyl-6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2814193.png)
![1-[4-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]sulfonylphenyl]pyrrolidine-2,5-dione](/img/structure/B2814195.png)


![N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-methoxyacetamide](/img/structure/B2814199.png)

![3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4(1H)-one](/img/structure/B2814202.png)

![ethyl 2-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate](/img/structure/B2814204.png)
![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(3-methoxybenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2814205.png)
